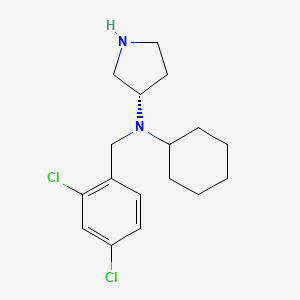
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15Cl3N2 It is a heterocyclic amine that contains a pyrrolidine ring substituted with a cyclohexyl group and a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.
Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine: Lacks the (S)-configuration.
N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the cyclohexyl group.
N-Cyclohexylpyrrolidin-3-amine: Lacks the 2,4-dichlorobenzyl group.
Uniqueness
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclohexyl and 2,4-dichlorobenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, also known by its CAS number 11336381, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H24Cl2N2, with a molecular weight of 327.292 g/mol. The compound features a pyrrolidine ring substituted with cyclohexyl and dichlorobenzyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H24Cl2N2 |
| Molecular Weight | 327.292 g/mol |
| LogP | 4.818 |
| Polar Surface Area | 15.270 Ų |
Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. The compound exhibits activity as a potential antagonist or modulator at certain receptor sites, including G-protein coupled receptors (GPCRs).
In studies focusing on related pyrrolidine derivatives, it has been observed that modifications to the substituents can significantly influence receptor affinity and selectivity. For instance, the presence of halogen atoms in the aromatic moiety enhances binding interactions at specific receptor sites, which may lead to improved pharmacological profiles .
Biological Activity and Pharmacological Effects
- Antimicrobial Activity :
- CNS Activity :
- MAO-B Inhibition :
Case Studies
-
Antibacterial Screening :
A study evaluated several pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics like ciprofloxacin . -
Neuropharmacological Studies :
Research on structurally similar compounds has suggested that the introduction of specific substituents can lead to increased efficacy in treating neuropsychiatric disorders. For example, compounds with electron-withdrawing groups displayed improved binding affinity for dopamine receptors .
Properties
CAS No. |
820980-63-0 |
|---|---|
Molecular Formula |
C17H24Cl2N2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1 |
InChI Key |
WNRZWWLLVZNWNS-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















